N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a pyrrole ring, and a methoxybenzyl group, making it a unique structure for chemical and biological studies.
Properties
Molecular Formula |
C22H20N4O3S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H20N4O3S/c1-29-17-7-4-15(5-8-17)13-23-20(27)14-24-21(28)16-6-9-18-19(12-16)30-22(25-18)26-10-2-3-11-26/h2-12H,13-14H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
MRPWTXYFCQKZKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Methoxybenzyl Group: This step involves the nucleophilic substitution of a methoxybenzyl halide with an amine group on the benzothiazole core.
Final Coupling: The final step involves coupling the intermediate with an appropriate carboxamide derivative under dehydrating conditions, such as using N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-indol-1-yl)-1,3-benzothiazole-6-carboxamide
- N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-imidazol-1-yl)-1,3-benzothiazole-6-carboxamide
Uniqueness
Compared to similar compounds, N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to the presence of the pyrrole ring. This ring can impart unique electronic and steric properties, potentially enhancing the compound’s reactivity and interaction with biological targets. Additionally, the methoxybenzyl group can influence the compound’s solubility and bioavailability, making it a more attractive candidate for various applications.
Biological Activity
N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its role in various pharmacological effects.
- Pyrrole ring : Associated with neuroprotective and anti-inflammatory properties.
- Methoxybenzyl group : Enhances lipophilicity, potentially improving bioavailability.
The molecular formula of the compound is , with a molecular weight of 384.44 g/mol.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial DNA synthesis or enzyme activity.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | S. aureus | 32 µg/mL |
| Benzothiazole Derivative B | E. coli | 16 µg/mL |
| N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-... | S. typhi | TBD |
Anticancer Activity
Studies suggest that the compound may possess anticancer properties, similar to other benzothiazole derivatives that inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Case Study:
A study involving a related benzothiazole compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 50 mg/kg body weight . This suggests a potential for developing N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-... as an anticancer agent.
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : The benzothiazole moiety can intercalate into DNA, disrupting replication processes.
- Receptor Modulation : The presence of the methoxy group may enhance binding affinity to specific cellular receptors involved in signaling pathways related to inflammation and cell growth.
Toxicity and Safety Profile
Preliminary studies on related compounds indicate moderate toxicity levels; however, detailed toxicity assessments for N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-... are necessary. Standard protocols for evaluating cytotoxicity include MTT assays and LD50 determinations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
